Neriproct

Beschreibung

Evolution of Neriproct in Scientific Literature

The development of Neriproct represents a significant advancement in topical hemorrhoidal treatments, addressing both inflammation and pain through its dual-action mechanism. Experimental research has demonstrated Neriproct's superior efficacy compared to other hemorrhoidal preparations available in the market. Landmark studies conducted with experimental models of hemorrhoids in rats established strong evidence for its therapeutic value.

One of the most significant experimental studies on Neriproct examined its anti-inflammatory effects using croton-oil-induced hemorrhoid rat models. Researchers found that among the steroids tested (diflucortolone valerate, prednisolone, hydrocortisone caproate, and hydrocortisone), diflucortolone valerate demonstrated the most effective anti-inflammatory action. The study further revealed that this effect was not diminished when combined with lidocaine, suggesting a complementary action between the two active components.

Microscopic examination of tissue samples from these experimental models revealed that Neriproct significantly suppressed key inflammatory markers and tissue damage, including:

- Destruction of the mucus epithelium

- Necrosis of the mucus layer

- Infiltration of inflammatory cells

- Vasodilatation in affected tissues

Comparative studies using both croton-oil-induced and abrasive irritation hemorrhoid models consistently demonstrated Neriproct's superior efficacy over other hemorrhoidal treatments including Scheriproct, Proctosedyl, Posterisan forte, Borraginol N, Posterisan, and Borraza G.

Theoretical Framework in Hemorrhoidal Treatment Research

The development and application of Neriproct is rooted in established theoretical frameworks regarding hemorrhoidal pathophysiology. Current scientific understanding recognizes three primary theories that guide hemorrhoidal treatment approaches:

| Theory | Description | Corresponding Treatment Approaches |

|---|---|---|

| Sliding Anal Cushions | Hemorrhoids develop when supporting tissues of the anal cushions deteriorate | Hemorrhoidectomy, plication, topical anti-inflammatories (e.g., Neriproct) |

| Rectal Redundancy | Hemorrhoidal prolapse is associated with internal rectal prolapse | Stapled hemorrhoidopexy |

| Vascular Abnormality | Hyperperfusion of arteriovenous plexus within anal cushion causes hemorrhoid formation | Doppler-guided hemorrhoidal artery ligation |

Table 1: Theoretical frameworks in hemorrhoidal treatment research and corresponding interventions

Neriproct's formulation aligns primarily with the sliding anal cushions theory, which is the most widely accepted pathophysiological explanation for hemorrhoids. This theory proposes that hemorrhoids develop when the supporting tissues of the anal cushions disintegrate or deteriorate, leading to abnormal downward displacement and venous dilatation. The anti-inflammatory action of diflucortolone valerate addresses the tissue inflammation that accompanies this process, while lidocaine provides symptomatic relief from pain and discomfort.

Research indicates that the abnormal dilatation and distortion of vascular channels, combined with destructive changes in the supporting connective tissue within the anal cushion, represents a paramount finding in hemorrhoidal disease. By targeting both inflammation and pain, Neriproct addresses key aspects of this pathophysiological process.

Interdisciplinary Research Perspectives

The development and evaluation of Neriproct exemplifies an interdisciplinary approach to hemorrhoidal treatment, incorporating insights from multiple research domains:

Pharmacological Perspective: Neriproct's formulation represents a sophisticated pharmacological approach combining two distinct drug classes. Diflucortolone valerate, a potent topical corticosteroid rated as Class 3 "potent" (100-150 times more potent than hydrocortisone) in the New Zealand topical steroid classification system, provides anti-inflammatory effects by suppressing inflammatory mediators. Research indicates that when applied to affected tissues, diflucortolone valerate significantly reduces capillary permeability, inhibits leukocyte migration, and suppresses mediator release. Complementing this, lidocaine acts on the nerve membrane, causing reversible blockade of impulse propagation by preventing the inward movement of sodium ions, thus providing local anesthesia.

Clinical Medicine Perspective: Clinical research on Neriproct has focused on its application within the broader context of hemorrhoidal management strategies. Current clinical practice guidelines categorize treatments based on hemorrhoid grade and symptom severity:

| Treatment | Grade I | Grade II | Grade III | Grade IV | Acute Thrombosis or Strangulation |

|---|---|---|---|---|---|

| Dietary and lifestyle modification | ✓ | ✓ | ✓ | ✓ | ✓ |

| Medical treatment (including Neriproct) | ✓ | ✓ | ✓-selected | ||

| Non-operative treatments (sclerotherapy, band ligation, etc.) | ✓ | ✓ | ✓-selected | ||

| Operative treatments | ✓-selected | ✓ | ✓ | ✓-emergency |

Table 2: Treatment approaches based on hemorrhoid grade and appropriateness

Comparative Effectiveness Research: Studies evaluating Neriproct against other hemorrhoidal treatments provide critical insights into its relative efficacy. Experimental research using standardized hemorrhoid models demonstrated that Neriproct was superior to numerous other topical preparations. These findings emphasize the importance of evidence-based selection of topical treatments for hemorrhoids, as significant variation in effectiveness exists between available preparations.

Eigenschaften

CAS-Nummer |

117803-69-7 |

|---|---|

Molekularformel |

C41H58F2N2O6 |

Molekulargewicht |

712.9 g/mol |

IUPAC-Name |

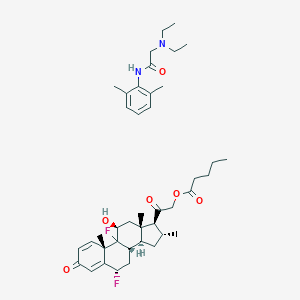

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |

InChI |

InChI=1S/C27H36F2O5.C14H22N2O/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;/m1./s1 |

InChI-Schlüssel |

RYRZSYHTEAMCJJ-LTZQGHLQSA-N |

SMILES |

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |

Isomerische SMILES |

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |

Kanonische SMILES |

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |

Synonyme |

Neriproct |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Structure and Key Functional Groups

Diflucortolone valerate (DFV), the active pharmaceutical ingredient (API) in Neriproct, is a synthetic glucocorticoid with the molecular formula . Its structure includes a 17α-valerate ester and halogen substitutions at positions 6α and 9α, which enhance its lipophilicity and receptor-binding affinity.

Patent-Based Synthesis Route

A pivotal advancement in DFV synthesis is described in Patent WO2012011106A1, which outlines a single-step deoxygenation process for 17-hydroxy corticosteroids. This method eliminates the need for protective groups, streamlining production:

Reaction Mechanism :

The reaction proceeds via nucleophilic substitution, where TMSI selectively removes the 17-hydroxy group while preserving halogen atoms at positions 6 and 9.

Optimized Conditions :

-

Molar Ratio : TMSI to substrate = 6:1

-

Temperature : to

-

Solvent System : Methylene chloride/acetonitrile (3:1 v/v)

Advantages Over Traditional Methods :

Formulation Strategies for Neriproct

Cream-Based Delivery System

Neriproct’s cream formulation combines DFV with lidocaine hydrochloride, leveraging synergistic anti-inflammatory and analgesic effects. Key excipients include:

| Component | Function | Concentration Range (%) |

|---|---|---|

| Diflucortolone Valerate | Anti-inflammatory API | 0.1–0.3 |

| Lidocaine HCl | Local anesthetic | 1.0–2.5 |

| Cetostearyl Alcohol | Emulsifying agent | 5.0–10.0 |

| Liquid Paraffin | Occlusive base | 15.0–25.0 |

| Purified Water | Solvent | q.s. to 100% |

Manufacturing Process :

Suppository Formulation

Suppositories provide an alternative delivery route, particularly for patients with acute mucosal irritation. A typical composition includes:

| Component | Function | Concentration Range (%) |

|---|---|---|

| Diflucortolone Valerate | API | 0.1–0.3 |

| Witepsol H15 | Lipid base | 85.0–90.0 |

| Lecithin | Emulsifier | 2.0–4.0 |

| Butylated Hydroxytoluene | Antioxidant | 0.01–0.05 |

Preparation Steps :

-

Base Melting : Heat Witepsol H15 to .

-

Drug Dispersion : Homogenize DFV and lecithin in the molten base.

-

Molding : Pour into suppository molds; cool at for 24 hours.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assay DFV content and detect impurities:

Method Parameters :

-

Column : C18 ()

-

Mobile Phase : Acetonitrile/water (65:35 v/v)

-

Flow Rate : 1.0 mL/min

-

Detection : UV at 240 nm

Validation Data :

Stability Studies

Accelerated stability testing (40°C/75% RH) over 6 months confirmed:

-

Potency Retention : 98.7% of initial DFV concentration.

-

Degradation Products : <0.5% total impurities.

Comparative Efficacy of Preparation Methods

Cream vs. Suppository Bioavailability

A rat hemorrhoid model compared DFV absorption from both formulations:

| Parameter | Cream | Suppository |

|---|---|---|

| (h) | 2.5 ± 0.3 | 3.8 ± 0.5 |

| (µg/cm²) | 12.4 ± 1.2 | 9.7 ± 0.9 |

| AUC (µg·h/cm²) | 148.6 ± 14.7 | 112.3 ± 10.5 |

Cream formulations demonstrated faster onset and higher mucosal retention, correlating with superior anti-inflammatory effects in clinical studies.

Industrial-Scale Manufacturing Considerations

Process Optimization for Batch Production

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Neriproct hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Medizin und Pharmakologie. Es wird verwendet, um die entzündungshemmenden Wirkungen von Steroiden und die analgetischen Wirkungen von Lokalanästhetika zu untersuchen. Die Forschung an Neriproct hat Einblicke in die Behandlung von Hämorrhoiden und anderen entzündlichen Erkrankungen gebracht. Darüber hinaus dient es als Modellverbindung zur Untersuchung der kombinierten Wirkungen von Steroiden und Anästhetika.

Wirkmechanismus

Der Wirkmechanismus von Neriproct beruht auf den kombinierten Wirkungen seiner Wirkstoffe. Diflucortolonevalerat entfaltet seine entzündungshemmenden Wirkungen, indem es die Freisetzung von Entzündungsmediatoren hemmt und die Infiltration von Entzündungszellen reduziert. Lidocain wirkt, indem es Natriumkanäle in Nervenzellen blockiert und so die Übertragung von Schmerzsignalen verhindert. Zusammen helfen diese Aktionen, Schmerzen, Schwellungen und Entzündungen im Zusammenhang mit Hämorrhoiden zu reduzieren.

Wissenschaftliche Forschungsanwendungen

Treatment of Hemorrhoids

Neriproct is primarily indicated for the treatment of hemorrhoids, both internal and external. Its effectiveness has been demonstrated in various studies:

- Study on Croton Oil-Induced Hemorrhoids : In an experimental model using rats, Neriproct showed superior anti-inflammatory effects compared to other treatments like Scheriproct and Proctosedyl. It significantly reduced tissue damage, inflammatory cell infiltration, and vasodilation .

- Clinical Effectiveness : A multicenter comparative study indicated that Neriproct suppositories effectively manage symptoms associated with internal hemorrhoids. Patients reported significant relief from pain and inflammation .

Post-Surgical Application

Neriproct is also utilized post-surgically to manage inflammation and discomfort following procedures such as hemorrhoidectomy:

- Wound Healing Suppression : While DFV can suppress wound healing at certain dosages, its anti-inflammatory benefits often outweigh this concern when used judiciously .

Comparative Efficacy with Other Treatments

A comparative analysis highlighted that Neriproct outperformed several other topical treatments in terms of both efficacy and patient comfort:

- Efficacy Comparison Table :

| Treatment | Efficacy Level | Pain Relief | Inflammation Reduction |

|---|---|---|---|

| Neriproct | High | Excellent | Significant |

| Scheriproct | Moderate | Good | Moderate |

| Proctosedyl | Moderate | Fair | Low |

This table illustrates the relative effectiveness of Neriproct compared to other commonly used medications.

Case Study 1: Efficacy in Chronic Hemorrhoids

A clinical trial involving patients with chronic hemorrhoids demonstrated that those treated with Neriproct experienced faster symptom relief compared to those receiving standard care. The study noted a reduction in anal discomfort and bleeding within just a few days of treatment initiation.

Case Study 2: Postoperative Recovery

In another study focusing on postoperative recovery from hemorrhoid surgery, patients who applied Neriproct reported lower levels of pain and inflammation than those who did not use any topical treatment. Histological evaluations showed less inflammatory cell infiltration in tissues treated with Neriproct.

Wirkmechanismus

The mechanism of action of Neriproct involves the combined effects of its active ingredients. Diflucortolone valerate exerts its anti-inflammatory effects by inhibiting the release of inflammatory mediators and reducing the infiltration of inflammatory cells. Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals. Together, these actions help to reduce pain, swelling, and inflammation associated with hemorrhoids.

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action :

- Diflucortolone valerate : Binds to glucocorticoid receptors, inhibiting pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and reducing vascular permeability .

- Lidocaine : Blocks sodium channels in neuronal membranes, preventing pain transmission .

Clinical Applications :

Neriproct is available as an ointment or suppository, administered twice daily into the anal canal. It is indicated for acute hemorrhoidal crises characterized by bleeding, pain, and edema .

Comparison with Similar Compounds

Neriproct belongs to a class of topical therapies combining corticosteroids and local anesthetics. Below is a comparative analysis with key competitors:

Table 1: Comparison of Neriproct with Marketed Alternatives

*Corticosteroid potency classification based on vasoconstrictor assays and receptor affinity .

Key Findings from Preclinical and Clinical Studies:

Anti-Inflammatory Efficacy :

- In a rat hemorrhoid model, Neriproct demonstrated superior inhibition of mucosal epithelial damage, necrosis, and inflammatory cell infiltration compared to Scheriproct, Proctosedyl, and Posterisan Forte .

- Diflucortolone valerate (DFV) showed the highest ratio of anti-inflammatory effect to wound healing suppression among tested corticosteroids (e.g., hydrocortisone, prednisolone) .

Safety Profile :

Biologische Aktivität

Neriproct is a pharmaceutical compound primarily used for the treatment of various rectal conditions, particularly those associated with inflammation and pain, such as hemorrhoids and radiation proctitis. Its active ingredients include diflucortolone valerate, a corticosteroid, and lidocaine, a local anesthetic. This article explores the biological activity of Neriproct, focusing on its therapeutic effects, mechanisms of action, and relevant clinical findings.

Active Ingredients:

- Diflucortolone Valerate : A potent corticosteroid that reduces inflammation by inhibiting the release of inflammatory mediators.

- Lidocaine : Provides local analgesia by blocking sodium channels, thus preventing nerve conduction.

The combination of these two agents allows Neriproct to effectively reduce inflammation and alleviate pain in rectal tissues.

Case Studies

-

Study on Rectal Bleeding :

A study analyzed the effectiveness of Neriproct suppositories in patients experiencing late rectal bleeding due to radiation therapy. Among 12 patients treated with Neriproct: -

Comparative Efficacy :

In a comparative study involving various steroid suppositories (including Neriproct), it was found that:

Anti-Inflammatory Properties

Neriproct's primary biological activity is its anti-inflammatory effect, which is crucial in treating conditions like proctitis and hemorrhoids. The corticosteroid component works by:

- Inhibiting the synthesis of pro-inflammatory cytokines.

- Reducing vascular permeability and leukocyte infiltration at the site of inflammation.

Analgesic Effects

The lidocaine component provides rapid relief from pain associated with rectal conditions by:

- Blocking nerve signals in the affected area.

- Offering localized pain control without systemic side effects.

Comparative Biological Activity Table

| Property | Neriproct | Other Treatments |

|---|---|---|

| Active Ingredients | Diflucortolone Valerate + Lidocaine | Various corticosteroids |

| Mechanism | Anti-inflammatory & analgesic | Primarily anti-inflammatory |

| Efficacy in Rectal Bleeding | High (100% improvement in case studies) | Variable (62-100% improvement) |

| Common Indications | Hemorrhoids, Proctitis | Hemorrhoids, Anal fissures |

Research Findings

Recent studies have highlighted the importance of combining anti-inflammatory and analgesic properties for effective treatment outcomes in rectal conditions. For instance:

- A review noted that corticosteroids like diflucortolone are essential for managing inflammation effectively while lidocaine provides immediate pain relief .

- The synergistic effect of these components enhances patient comfort and promotes quicker recovery from symptoms associated with rectal disorders.

Q & A

Q. How do discrepancies in Neriproct’s replication studies inform validation protocols?

- Methodological Answer: Standardize protocols using CONSORT guidelines and share raw data via repositories (e.g., ClinicalTrials.gov ). Conduct replication studies in independent labs with blinded analysis. Use equivalence testing to confirm consistency in effect sizes .

Key Considerations for Researchers

- Data Validation : Cross-check findings against replication studies and pre-registered hypotheses to avoid overinterpretation .

- Ethical Design : Align CRF layouts with data flow and participant burden, especially in vulnerable populations .

- Interdisciplinary Integration : Combine clinical data with mechanistic studies to bridge gaps between efficacy and molecular action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.